1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone
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Overview
Description
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are a class of aromatic compounds characterized by a five-membered ring containing one nitrogen atom. This specific compound is notable for its acetyl group at the 1-position and four methyl groups at the 2, 3, 4, and 5 positions, making it a highly substituted pyrrole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the cyclization of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.
Scientific Research Applications
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2,5-dihydro-: A simpler pyrrole derivative with fewer substituents.
Indole derivatives: Compounds with a similar heterocyclic structure but containing a fused benzene ring.
Uniqueness
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) is unique due to its high degree of substitution, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
1-[(2R,5R)-2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFYWFCYXBGFGS-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(N1C(=O)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=C([C@H](N1C(=O)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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